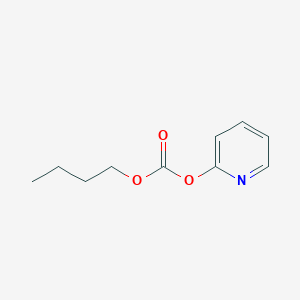

Butyl Pyridin-2-yl Carbonate

Description

Properties

CAS No. |

347367-40-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

butyl pyridin-2-yl carbonate |

InChI |

InChI=1S/C10H13NO3/c1-2-3-8-13-10(12)14-9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

KOWLZAZNICZNJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Butyl pyridin-2-yl carbonate CAS number 89985-91-1

Title: Butyl Pyridin-2-yl Carbonate (CAS 89985-91-1): A Precision Reagent for tert-Butoxycarbonyl (Boc) Protection[1]

Abstract This technical guide profiles Butyl pyridin-2-yl carbonate (specifically the tert-butyl isomer, CAS 89985-91-1), a specialized reagent used in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1] Unlike the ubiquitous di-tert-butyl dicarbonate (Boc₂O), this mixed carbonate leverages the electron-withdrawing and potentially catalytic properties of the 2-pyridyloxyl leaving group to facilitate acylation under mild conditions. This document outlines the compound's mechanistic advantages, detailed experimental protocols for amino acid protection, and a comparative analysis against standard Boc reagents, tailored for researchers in drug discovery and peptide synthesis.

Chemical Profile & Identity

Clarification on Nomenclature: While the general term "Butyl pyridin-2-yl carbonate" could refer to various isomers, CAS 89985-91-1 specifically designates tert-butyl pyridin-2-yl carbonate (often abbreviated as Boc-2-Py ). This distinction is critical, as the tert-butyl group is the functional moiety transferred for N-protection.

| Property | Specification |

| Chemical Name | tert-Butyl pyridin-2-yl carbonate |

| CAS Number | 89985-91-1 |

| Synonyms | Carbonic acid, 1,1-dimethylethyl 2-pyridinyl ester; Boc-2-Py |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Physical State | Solid (typically crystalline) or viscous oil depending on purity |

| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water |

| Predicted Density | ~1.1 ± 0.1 g/cm³ |

Mechanistic Insight: The "Activated" Carbonate

The efficacy of CAS 89985-91-1 stems from the unique electronic properties of the pyridine ring. In a standard nucleophilic acyl substitution, the leaving group's ability to stabilize negative charge is paramount.

-

Activation: The nitrogen atom in the pyridine ring is electron-withdrawing (via induction and resonance), making the carbonyl carbon more electrophilic than in dialkyl carbonates.

-

Leaving Group Stability: Upon nucleophilic attack by an amine, the expelled leaving group is the 2-pyridyloxyl anion . This anion is resonance-stabilized and can tautomerize to the thermodynamically stable 2-pyridone.

-

Self-Catalysis (The "Pyridyl Effect"): Evidence suggests the pyridine nitrogen can act as a general base or hydrogen-bond acceptor, orienting the incoming nucleophile and stabilizing the transition state. This allows reactions to proceed with sterically hindered amines where Boc₂O might be sluggish.

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a primary amine on Boc-2-Py, leading to the formation of the N-Boc protected amine and the 2-pyridone byproduct.

Caption: Mechanism of N-Boc protection using tert-Butyl pyridin-2-yl carbonate. The 2-pyridyloxyl group acts as an efficient leaving group.

Experimental Protocols

Protocol A: Standard Protection of Amino Acids (e.g., L-Alanine)

This protocol demonstrates the high-yield protection of an amino acid under mild conditions.

Reagents:

-

L-Alanine (1.0 equiv)

-

tert-Butyl pyridin-2-yl carbonate (1.1 equiv)[2]

-

Triethylamine (TEA) (1.5 equiv)

-

Solvent: Dioxane/Water (1:1) or THF/Water

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve L-Alanine (10 mmol) in 20 mL of Dioxane/Water (1:1).

-

Basification: Add Triethylamine (15 mmol) to the solution. Ensure pH is basic (~9-10).

-

Addition: Add tert-Butyl pyridin-2-yl carbonate (11 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature (20-25°C) for 6–12 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the free amino acid.

-

Workup:

-

Evaporate the dioxane under reduced pressure.

-

Acidify the remaining aqueous layer carefully with 1N HCl to pH ~2–3 (cooling in an ice bath).

-

Extract immediately with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Result: The N-Boc-L-Alanine is obtained as a white solid/oil. Yields typically range from 85% to 95%.

Protocol B: Protection of Hindered Amines

For amines with significant steric bulk (e.g., tert-leucine or secondary amines), Boc-2-Py often outperforms Boc₂O.

Modifications:

-

Solvent: Use anhydrous THF or DCM.

-

Temperature: If reaction is slow at RT, heat to 40–50°C. The thermal stability of Boc-2-Py allows for moderate heating without rapid decomposition (unlike some chloroformates).

Comparative Analysis: Boc-2-Py vs. Alternatives

The choice of reagent depends on substrate complexity and atom economy.

| Feature | Boc₂O (Di-tert-butyl dicarbonate) | Boc-2-Py (CAS 89985-91-1) |

| Reactivity | Moderate.[1] Good for primary amines.[3] | High. Excellent for hindered/unreactive amines. |

| Leaving Group | tert-Butyl carbonate (decomposes to t-BuOH + CO₂) | 2-Pyridyloxyl (tautomerizes to 2-pyridone) |

| Atom Economy | Lower (Loss of one t-butyl group) | Moderate (Loss of pyridone ring) |

| Byproducts | CO₂, t-BuOH (Gas evolution can be an issue) | 2-Pyridone (Solid/soluble, no gas evolution) |

| Stability | Moisture sensitive; melts at ~23°C. | Generally stable solid; less moisture sensitive. |

| Cost | Low (Commodity chemical) | Higher (Specialty reagent) |

Decision Matrix for Reagent Selection

Use the following logic flow to determine when to deploy CAS 89985-91-1.

Caption: Decision tree for selecting between Boc2O and Boc-2-Py based on steric hindrance and process constraints.

Safety and Handling

-

Toxicity: Like many pyridine derivatives, the reagent and its byproduct (2-pyridone) should be treated as potential irritants. Wear standard PPE (gloves, goggles, lab coat).

-

Stability: Store in a cool, dry place. While more stable than chloroformates, it should be protected from moisture to prevent hydrolysis to 2-hydroxypyridine and Boc-OH (which decomposes).

-

Disposal: The byproduct, 2-pyridone, is water-soluble and organic-soluble. It should be disposed of in organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723601, Carbonic acid, 1,1-dimethylethyl 2-pyridinyl ester. Retrieved from [Link]

-

LookChem. Product Information: tert-butyl pyridin-2-yl carbonate (CAS 89985-91-1).[4][5] Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (General reference for Boc protection methodologies). Wiley-Interscience.[6] (Contextual citation for standard Boc protocols).

Sources

Technical Guide: 2-Pyridyl Carbonate Reagents in Organic Synthesis

Executive Summary

In the landscape of carbonylating and activating agents, Di-2-pyridyl carbonate (2-DPC) occupies a distinct niche between highly reactive, hazardous reagents (e.g., phosgene, triphosgene) and moisture-sensitive imidazoles (e.g., CDI). This guide details the utility of 2-DPC (CAS: 1659-31-0) for the synthesis of esters, carbamates, and isocyanates.

Unlike simple leaving groups (e.g., p-nitrophenol), the 2-pyridyloxyl moiety possesses a unique chelation-driven activation mechanism . The nitrogen atom on the pyridine ring facilitates nucleophilic attack via proton transfer or coordination, a phenomenon termed "remote activation." This guide provides validated protocols and mechanistic insights to enable the precise application of 2-DPC in drug discovery and process chemistry.

The Chemistry of 2-Pyridyl Carbonates[1][2][3][4]

Structural Properties and Stability

2-DPC is a crystalline white solid (M.P. 76–78 °C) prepared from 2-hydroxypyridine and triphosgene.[1] Unlike chloroformates, it is non-lachrymatory and stable at room temperature for months if kept dry.

Key Advantage: The byproduct of its reaction is 2-pyridone , which is water-soluble, non-nucleophilic (in its keto form), and easily removed via basic aqueous wash or silica filtration. This contrasts with 1,1'-carbonyldiimidazole (CDI), where the byproduct (imidazole) can act as a base or nucleophile, potentially causing side reactions.

Synthesis of the Reagent

While commercially available, 2-DPC can be synthesized in-house for cost efficiency.

Protocol: Preparation of Di-2-pyridyl Carbonate (2-DPC)

-

Reagents: Triphosgene (10 mmol), 2-Hydroxypyridine (60 mmol), Triethylamine (75 mmol), CH₂Cl₂ (anhydrous).[1]

-

Procedure:

-

Dissolve triphosgene (3.0 g) and 2-hydroxypyridine (5.7 g) in CH₂Cl₂ (500 mL) at 0 °C.

-

Add Et₃N (10.5 mL) dropwise over 15 minutes.

-

Stir at 23 °C for 5 hours.

-

Evaporate solvent.[1] Dissolve residue in EtOAc (500 mL).

-

Wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.

-

Recrystallize from ether/petroleum ether to yield white crystals (approx. 80% yield).

-

Mechanistic Paradigm: The "Self-Catalytic" Effect

The efficacy of 2-DPC stems from the 2-oxypyridine tautomerism . Upon nucleophilic attack by an alcohol (R-OH), the departing 2-pyridyloxyl group can accept a proton at the pyridine nitrogen. This stabilizes the transition state and drives the reaction forward under mild conditions, often without exogenous high-purity bases.

Pathway Visualization

The following diagram illustrates the formation of a mixed carbonate intermediate and its subsequent conversion to a carbamate. Note the role of the pyridine nitrogen in the transition state.

Figure 1: Stepwise activation pathway. The pyridine nitrogen facilitates proton transfer, making 2-pyridone an excellent leaving group.

Experimental Protocols

Synthesis of Carbamates via Mixed Carbonates

This two-step "one-pot" method is ideal for coupling sterically hindered alcohols with amines.

Step 1: Activation of Alcohol

-

Setup: Flame-dried flask, Argon atmosphere.

-

Mix: Dissolve Alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

-

Add: Add 2-DPC (1.2 equiv) and Et₃N (1.2 equiv).

-

Reaction: Stir at room temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor TLC for disappearance of alcohol. The intermediate (Mixed Carbonate) is stable and can be isolated if necessary, but usually is used in situ.

-

Step 2: Aminolysis

-

Add: Add the Amine (1.2 equiv) directly to the reaction mixture.

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Dilute with CH₂Cl₂, wash with 10% citric acid (to remove 2-pyridone and unreacted amine), then sat. NaHCO₃.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Peptide Coupling (Amide Bond Formation)

2-DPC acts as a coupling reagent similar to DCC but yields cleaner products.

-

Dissolve Carboxylic Acid (1.0 eq) in DMF or CH₂Cl₂.

-

Add 2-DPC (1.1 eq) and catalytic DMAP (0.1 eq). Stir 1 hour to form the 2-pyridyl ester (Active Ester).

-

Add Amine/Amino Acid ester (1.1 eq). Stir 12 hours.

-

Isolate by standard aqueous extraction.

Comparative Analysis: Reagent Selection

The following table contrasts 2-DPC with common alternatives to justify selection in specific campaigns.

| Feature | Di-2-pyridyl Carbonate (2-DPC) | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene (BTC) | p-Nitrophenyl Carbonate |

| Active Species | 2-Pyridyl active ester | Acyl imidazole | Phosgene (in situ) | p-Nitrophenyl ester |

| Leaving Group | 2-Pyridone (Neutral, water-soluble) | Imidazole (Basic, nucleophilic) | Cl⁻ / HCl (Acidic) | p-Nitrophenol (Acidic, yellow) |

| Moisture Sensitivity | Low (Stable solid) | High (Hydrolyzes rapidly) | Moderate | Low |

| Reactivity | Tunable (High with DMAP) | Moderate to High | Very High (Aggressive) | Moderate |

| Safety Profile | Non-lachrymatory | Sensitizer | High Toxicity (Phosgene source) | Irritant |

| Purification | Acid/Base wash removes byproduct | Aqueous wash (careful pH control) | Gas evolution / Acid wash | Yellow stain, difficult to remove |

Advanced Applications in Drug Discovery[2][5]

Heterocycle Synthesis

Beyond simple linkers, 2-DPC is utilized to close rings:

-

Cyclic Carbonates: Reaction with 1,2-diols or 1,3-diols.

-

Benzoxazolones: Reaction with 2-aminophenols.

Prodrug Design

2-DPC is particularly effective for synthesizing carbonate prodrugs of hydroxyl-containing APIs. The stability of the 2-pyridyl intermediate allows for the activation of complex, sensitive APIs (e.g., natural products with multiple OH groups) followed by the controlled addition of a solubilizing tail (e.g., PEG-amine).

References

-

Synthesis and Application of 2-DPC: Ghosh, A. K., et al. "Di(2-pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines."[1] Journal of Organic Chemistry. 1

-

Peptide Coupling & Dehydration: Shiina, I., et al. "A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate."[2] Bulletin of the Chemical Society of Japan. 2[3]

-

Commercial Availability & Properties: TCI Chemicals. "Product Specification: Di-2-pyridyl Carbonate."

-

Comparative Thermodynamics (CDI): SciELO. "Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI)." 4

Sources

- 1. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry [scielo.org.mx]

synthesis of mixed carbonates using di-2-pyridyl carbonate

Title: Technical Guide: Synthesis of Mixed Carbonates via Di-2-Pyridyl Carbonate (DPC)

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the synthesis of mixed carbonates (

Value Proposition: Di-2-pyridyl carbonate (DPC) offers a superior alternative to phosgene and 1,1'-carbonyldiimidazole (CDI) for constructing mixed carbonate linkages, particularly in complex drug delivery systems (e.g., prodrugs). Unlike phosgene, DPC is a stable, crystalline solid. Unlike CDI, which frequently yields symmetrical byproducts due to the similar reactivity of the intermediate imidazolide, DPC forms an isolable alkyl-2-pyridyl carbonate intermediate . This intermediate allows for the sequential addition of two different alcohols with high selectivity, even when substrates are sterically hindered.

Chemical Foundation & Mechanism

The Reagent: DPC (CAS: 1659-31-0) is a white crystalline solid. Its reactivity is driven by the 2-pyridyloxy group, which serves as an excellent leaving group. Upon nucleophilic attack, it releases 2-hydroxypyridine, which tautomerizes to the thermodynamically stable 2-pyridone. This driving force renders the reaction irreversible under mild conditions.

Mechanistic Pathway: The synthesis of a mixed carbonate proceeds via a two-step nucleophilic acyl substitution (NAS) mechanism.

-

Activation (Step 1): The first alcohol (

) attacks the carbonyl of DPC, displacing one molecule of 2-hydroxypyridine. This forms the Alkyl 2-pyridyl carbonate intermediate . -

Coupling (Step 2): The second alcohol (

) attacks the intermediate, displacing the second 2-hydroxypyridine unit to form the final mixed carbonate.

Catalysis: The reaction is typically catalyzed by 4-Dimethylaminopyridine (DMAP).[1] The pyridine nitrogen of DPC provides intramolecular assistance (anchimeric effect), but DMAP significantly accelerates the formation of the tetrahedral intermediate.

Caption: Sequential nucleophilic substitution pathway. Step 1 generates the active intermediate, releasing one equivalent of 2-hydroxypyridine. Step 2 yields the final mixed carbonate.

Experimental Protocol

Prerequisites:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

-

Stoichiometry: Critical for avoiding symmetrical carbonates (

).

Phase A: Synthesis of the Active Intermediate

Goal: Convert Alcohol A into Alkyl 2-pyridyl carbonate.

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve Alcohol A (1.0 equiv) and DPC (1.1 to 1.2 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: Using a slight excess of DPC ensures all of Alcohol A is consumed, preventing it from competing in Step 2.

-

-

Catalysis: Add DMAP (0.1 equiv).[1]

-

Reaction: Stir at room temperature (23°C) for 1–4 hours.

-

Monitoring: Check TLC. The spot for Alcohol A should disappear. The intermediate usually runs higher (less polar) than the starting alcohol.

-

-

Isolation (Critical Step):

-

While "one-pot" procedures exist, isolating the intermediate is recommended for high-value substrates to guarantee purity.

-

Workup: Wash the reaction mixture with saturated aqueous

(removes 2-hydroxypyridine) and brine. Dry over -

Purification: Flash chromatography (Silica gel). The intermediate is stable on silica.

-

Phase B: Coupling with Alcohol B

Goal: React Intermediate with Alcohol B to form the Mixed Carbonate.

-

Dissolution: Dissolve the isolated Alkyl 2-pyridyl carbonate (1.0 equiv) and Alcohol B (1.0–1.2 equiv) in anhydrous DCM.

-

Catalysis: Add DMAP (0.1–0.5 equiv).

-

Note: If Alcohol B is sterically hindered (secondary/tertiary), increase DMAP to 1.0 equiv or heat to reflux (40°C).

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup:

Caption: Operational workflow emphasizing the isolation of the intermediate to prevent symmetrical byproducts.

Strategic Comparison: DPC vs. Alternatives

Why choose DPC when CDI is cheaper? The answer lies in selectivity and handling .

| Feature | Di-2-Pyridyl Carbonate (DPC) | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene |

| Physical State | Stable, Crystalline Solid | Moisture-sensitive Solid | Crystalline Solid (Toxic) |

| Reactivity | Moderate/High (Tunable) | High (Often Uncontrollable) | Very High |

| Intermediate Stability | High (Isolable) | Low (Imidazole is labile) | Low (Chloroformate) |

| Selectivity | Excellent for Mixed Carbonates | Poor (Symmetrical byproducts common) | Good (Stepwise addition) |

| Byproduct | 2-Hydroxypyridine (Neutral, water-soluble) | Imidazole (Basic, difficult to remove) | HCl (Acidic, requires scavenger) |

| Safety Profile | Safe, Non-lachrymator | Sensitizer | Highly Toxic |

Key Insight: When reacting CDI with Alcohol A, the resulting acyl-imidazole intermediate is extremely reactive. If Alcohol B is added, the displaced imidazole can catalyze the attack of Alcohol A (if any remains) on the intermediate, leading to

Troubleshooting & Optimization

-

Problem: Low Yield in Step 1.

-

Cause: DPC hydrolysis due to wet solvent.

-

Solution: DPC is sensitive to moisture. Ensure DCM is distilled over

or passed through activated alumina.

-

-

Problem: Reaction Stalls in Step 2.

-

Cause: Alcohol B is too hindered.

-

Solution: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. Alternatively, use Cesium Carbonate (

) as a base additive to increase the nucleophilicity of Alcohol B.

-

-

Problem: Symmetrical Carbonate Formation.

-

Cause: "One-pot" addition without ensuring Step 1 completion.

-

Solution: Strictly isolate the intermediate as described in Phase A.

-

References

-

Kim, S., & Lee, J. I. (1984). Di-2-pyridyl carbonate: A new coupling agent for the preparation of esters and amides. Chemistry Letters, 13(12), 2057-2060. Link

-

Kim, S., & Ko, Y. K. (1985).[1] Preparation of cyclic carbonates and 2-oxazolidones using di-2-pyridyl carbonate.[1] Heterocycles, 23(7), 1661-1665. Link

-

Ghosh, A. K., et al. (2019). Di(2-pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates.[4] Tetrahedron Letters, 60(12), 874-877. Link

- Konishi, M., et al. (2004). Stereoselective . Organic Process Research & Development, 8(1), 76-85.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

butyl pyridin-2-yl carbonate solubility in organic solvents

Solubility Profiling, Solvent Selection, and Process Optimization[1][3]

Executive Summary: The Strategic Reagent

In the landscape of drug development and organic synthesis, Butyl Pyridin-2-yl Carbonate (BPC) represents a critical class of acylating agents.[1][2][3] Specifically, the tert-butyl variant (Boc-2-pyridyl carbonate, CAS 89985-91-1) is an industry standard for introducing the tert-butoxycarbonyl (Boc) protecting group, offering a distinct advantage over Boc-anhydride (

This guide addresses the physicochemical behavior of BPC, distinguishing between the tert-butyl (solid, Boc-transfer) and n-butyl (liquid/oil, acylation) forms.[1][3] The solubility landscape defined here is not merely a list of solvents but a decision matrix for optimizing reaction kinetics, workup efficiency, and yield.

Physicochemical Profile & Solubility Landscape

To manipulate BPC effectively, one must understand its polarity and phase behavior.[2][3] The pyridyl moiety imparts polarity and basicity, while the butyl carbonate chain provides lipophilicity.

2.1 Comparative Properties

| Property | tert-Butyl Pyridin-2-yl Carbonate (t-BPC) | n-Butyl Pyridin-2-yl Carbonate (n-BPC) |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil/liquid |

| Primary Utility | Boc-protection of amines/alcohols | Introduction of n-butyl carbonate/carbamate groups |

| Polarity (LogP) | ~2.4 (Predicted) | ~2.6 (Predicted) |

| Hydrolytic Stability | Moisture sensitive (slow hydrolysis) | Moisture sensitive (moderate hydrolysis) |

2.2 Solubility Matrix

The following table synthesizes empirical observations and solubility principles for BPC in standard process solvents.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary Reaction Solvent. High solubility ensures homogeneous kinetics.[1][2][3] |

| Chloroform | Excellent | Alternative to DCM; useful for NMR analysis.[1][2][3] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent | Preferred for reactions requiring Lewis acids or low temps (-78°C).[1][2][3] |

| Acetonitrile (MeCN) | Good | Useful for polar substrates; risk of transesterification if basic impurities exist.[1][2][3] | |

| DMF / DMAc | Excellent | Used for peptide coupling; difficult to remove during workup.[1][2][3] | |

| Non-Polar | Toluene | Good | Process Solvent. Good solubility at RT; excellent for azeotropic drying.[1][2][3] |

| Hexanes / Heptane | Poor / Insoluble | Anti-Solvent. Used to precipitate t-BPC during purification.[1][2][3] | |

| Protic | Methanol / Ethanol | Soluble (Reactive) | AVOID. High risk of solvolysis (transesterification) to form alkyl methyl carbonates.[1][2][3] |

| Aqueous | Water | Insoluble | Immiscible.[1][2][3] Reacts slowly to release CO2 and 2-pyridone.[1][2][3] |

Mechanistic Implications of Solvent Choice

The choice of solvent dictates not just solubility but the leaving group ability of the 2-pyridyloxyl moiety.[1][2]

-

Non-Polar Solvents (Toluene, DCM): In non-polar media, the formation of the tetrahedral intermediate is often rate-limiting.[1][3] The leaving group (2-pyridone) exists in equilibrium with 2-hydroxypyridine.[1][2][3] Non-polar solvents favor the lactam form (2-pyridone), driving the reaction forward.[1][2][3]

-

Polar Aprotic Solvents (THF, MeCN): These stabilize the transition state of nucleophilic attack.[3] However, if the solvent is too polar (e.g., DMF), it may solvate the nucleophile (amine) too strongly, retarding the attack on the carbonate carbonyl.[3]

Visualization: Solvent-Dependent Reaction Pathway

Caption: Solvent influence on reaction trajectory. Protic solvents (red) introduce competitive pathways, while chlorinated/aprotic solvents (green/grey) favor the target mechanism.[1][3]

Experimental Protocols

4.1 Protocol A: Solubility Screening (Gravimetric)

Use this if working with a novel batch or specific n-butyl variant.[1][3]

-

Preparation: Weigh 100 mg of BPC into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Validation: If soluble, add 1 equivalent of water. Watch for CO2 evolution (bubbling) which indicates instability/hydrolysis in that solvent system.[1][2][3]

4.2 Protocol B: Standard Acylation in DCM

Primary workflow for drug development applications.[3]

-

Dissolution: Dissolve 1.0 equiv of the amine substrate in DCM (0.2 M concentration).

-

Base Addition: Add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2][3]

-

Reagent Addition: Add 1.1 equiv of tert-butyl pyridin-2-yl carbonate as a solid (or n-butyl form as a solution) in one portion.

-

Monitoring: Stir at Room Temperature (RT). Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LCMS.[1][2][3]

-

Workup (Solubility-Driven):

4.3 Protocol C: Purification via Crystallization (t-BPC only)

If the reagent degrades, recrystallize it.

-

Dissolve crude t-BPC in a minimum amount of warm Toluene or DCM (35°C).

-

Slowly add Hexanes (Anti-solvent) until turbidity persists.[1][2][3]

-

Cool to 0°C for 2 hours.

-

Filter the white crystals.[1][2][3] Note: 2-hydroxypyridine impurities usually remain in the mother liquor.[1]

Process Safety & Stability

-

Thermal Stability: tert-Butyl pyridin-2-yl carbonate decomposes thermally above 50–60°C to release isobutene and CO2.[1][2][3] Do not heat reaction mixtures above 40°C unless necessary.

-

Storage: Store at 2–8°C under Argon/Nitrogen. Moisture intrusion leads to autocatalytic decomposition (formation of 2-pyridone accelerates further hydrolysis).[1][2][3]

Visualization: Purification Logic

Caption: Workup strategy leveraging the pH-dependent solubility of the 2-hydroxypyridine byproduct.

References

-

Kim, S. et al. (1985).[1][2][3] "Di-2-pyridyl carbonate and 2-pyridyl esters: New reagents for peptide synthesis."[1][2][3] Journal of Organic Chemistry.

-

PubChem Compound Summary. (2023). "tert-Butyl pyridin-2-yl carbonate (CAS 89985-91-1)."[1][2][3][5][6][7] National Center for Biotechnology Information.[1][2][3] [1][2][3]

-

Sigma-Aldrich. (2023).[1][2][3] "Product Specification: tert-Butyl 2-pyridyl carbonate." Merck KGaA.[1][2][3]

-

Widmer, U. (1988).[1][2][3] "Alternative Methods for the Synthesis of Boc-Amino Acids." Synthesis. (Discusses the advantages of pyridyl carbonates over chloroformates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: Pyridine-Based Alkoxycarbonylating Agents

The Shift to Crystalline, Phosgene-Free Carbonyl Surrogates

Executive Summary

The introduction of alkoxycarbonyl groups (

The Mechanistic Paradigm

Traditional methods utilize leaving groups (chloride, imidazole) that often require harsh conditions or generate acidic byproducts incompatible with acid-sensitive scaffolds. Pyridine-based agents leverage the "Active Amide" effect .

The core innovation lies in the leaving group: 2-pyridone (or its tautomer 2-hydroxypyridine). Unlike the imidazole leaving group in Carbonyldiimidazole (CDI), the 2-pyridyloxy group is uniquely activated by protonation or coordination to metal centers, making these reagents highly tunable.

Mechanism of Action: DPC-Mediated Transfer

The reaction proceeds via a "Ping-Pong" nucleophilic acyl substitution. The pyridine nitrogen acts as an internal base/activator, facilitating the attack of the alcohol to form a mixed carbonate intermediate, which is then attacked by the second nucleophile (amine or alcohol).

Structural Classes of Agents

Type A: Di-2-pyridyl Carbonate (DPC)[1]

-

CAS: 1659-31-0

-

State: Crystalline Solid (mp 80–82 °C).

-

Reactivity: High. Reacts with alcohols to form active mixed carbonates.[1]

-

Advantage: The leaving group (2-hydroxypyridine) is neutral and can be washed away with water or removed via simple chromatography.

Type B:

-Alkoxycarbonyl-4-(dimethylamino)pyridinium Salts

-

Structure:

-

State: Hygroscopic salts (usually prepared in situ).

-

Reactivity: Extreme. Used for difficult esterifications where DPC might be too slow.

-

Novelty: Recent protocols utilize "Photo-on-Demand" synthesis where these active species are generated from chloroform and alcohols under UV irradiation, avoiding phosgene entirely [1].

Experimental Protocols

Protocol 1: Synthesis of Di-2-pyridyl Carbonate (DPC)

Rationale: While commercially available, in-house synthesis ensures fresh reagent free of hydrolysis products.

Reagents:

-

Triphosgene (0.34 equiv)

-

2-Hydroxypyridine (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 2-hydroxypyridine (100 mmol) in DCM (200 mL). Add Triethylamine (100 mmol). Cool to 0 °C.

-

Addition: Dissolve Triphosgene (34 mmol) in DCM (50 mL) and add dropwise over 30 minutes. Caution: Exothermic.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Pour mixture into ice-cold saturated

. -

Purification: Extract organic layer, dry over

, and concentrate. Recrystallize the residue from Hexane/EtOAc (3:1). -

Yield: Expect 85–90% of white crystalline needles.

Protocol 2: Alkoxycarbonylation of Hindered Alcohols (Carbamate Synthesis)

Rationale: This protocol demonstrates the "Mixed Carbonate" method, ideal for creating prodrugs from sterically hindered secondary alcohols.

Reagents:

-

Substrate: Hindered Alcohol (e.g., Menthol, 1.0 equiv)

-

Reagent: DPC (1.1 equiv)

-

Base: DMAP (0.1 equiv - catalytic)

-

Nucleophile: Amine (1.2 equiv)

Step-by-Step:

-

Activation: To a solution of the Alcohol (1.0 mmol) in DCM (5 mL), add DPC (1.1 mmol).

-

Catalysis: Add catalytic DMAP (0.1 mmol). Stir at RT for 2–4 hours.

-

Checkpoint: Monitor TLC. The spot for alcohol should disappear, replaced by the less polar mixed carbonate.

-

-

Aminolysis: Add the amine (1.2 mmol) directly to the reaction mixture. No intermediate isolation is required (One-Pot).

-

Completion: Stir for 6–12 hours. The 2-pyridone byproduct precipitates or remains in solution depending on concentration.

-

Workup: Dilute with Et2O, wash with 1M HCl (to remove DMAP/Pyridine), then Sat.

. -

Result: High-purity carbamate (>90% yield).

Comparative Analysis: DPC vs. Traditional Agents

The following table contrasts DPC with standard reagents, highlighting its superiority in handling and selectivity.

| Feature | Phosgene ( | CDI (Carbonyldiimidazole) | Di-2-pyridyl Carbonate (DPC) |

| Physical State | Toxic Gas | Hygroscopic Solid | Stable Crystalline Solid |

| Atom Economy | High | Moderate | Moderate (Recyclable LG) |

| Leaving Group | Imidazole ( | 2-Hydroxypyridine ( | |

| Reactivity | Extreme (Uncontrollable) | Moderate (Moisture sensitive) | High (Tunable with Lewis Acids) |

| Byproduct Removal | Gas (Scrubber needed) | Water wash (difficult) | Water wash / Filtration |

| Hindered Substrates | Good | Poor | Excellent |

Advanced Workflow: Photo-on-Demand Synthesis

For labs prioritizing Green Chemistry, recent advances allow the generation of pyridine-based carbonates without phosgene precursors, utilizing chloroform photolysis [1].

References

-

Tsuda, A., & Eda, K. (2022).[2] Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News. Available at: [Link]

-

Ghosh, A. K., et al. (2019). Di(2-pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Journal of Organic Chemistry. Available at: [Link]

-

Frontiers in Chemistry. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Review Article. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Carbamates from Amines and Butyl Pyridin-2-yl Carbonate

Executive Summary

This application note details the synthesis and utilization of Butyl Pyridin-2-yl Carbonate (BPC) as a superior electrophilic reagent for the carbamoylation of amines. Unlike traditional methods relying on volatile and lachrymatory chloroformates (e.g., butyl chloroformate) or highly toxic phosgene derivatives, BPC offers a stable, crystalline (or high-boiling oil) alternative that reacts under mild conditions.

This guide provides a complete workflow: from the preparation of the BPC reagent itself to its application in synthesizing diverse carbamates. It is designed for medicinal chemists and process engineers seeking to enhance safety and yield in late-stage functionalization.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The "Active Carbonate" Advantage

The core challenge in carbamate synthesis is balancing electrophilicity with stability . Alkyl chloroformates are highly reactive but moisture-sensitive and hazardous. Dialkyl carbonates are too stable and require high temperatures or forcing conditions (e.g., supercritical

Butyl Pyridin-2-yl Carbonate (BPC) bridges this gap. It is a "mixed carbonate" where the 2-pyridyloxyl moiety acts as an excellent leaving group.

-

Leaving Group Ability: The leaving group is the anion of 2-hydroxypyridine. Upon expulsion, it rapidly tautomerizes to the thermodynamically stable 2-pyridone. This driving force (

) pushes the reaction to completion. -

Chemo-selectivity: BPC discriminates well between nucleophiles, preferentially reacting with primary and secondary amines over hydroxyl groups (unless catalyzed), allowing for selective N-protection in amino alcohols.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon of BPC. The tetrahedral intermediate collapses, expelling the 2-pyridyloxyl anion, which abstracts a proton from the nitrogen (acting as an internal base/proton shuttle) to form 2-pyridone.

Figure 1: Mechanistic pathway of amine carbamoylation using BPC.

Experimental Protocols

Protocol A: Preparation of Butyl Pyridin-2-yl Carbonate (BPC)

Note: While BPC can be prepared from Di(2-pyridyl) carbonate (DPC) and butanol, the method below using butyl chloroformate is more atom-economical for large batches.

Materials:

-

2-Hydroxypyridine (1.0 equiv)

-

Butyl chloroformate (1.1 equiv)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-hydroxypyridine (10 mmol, 0.95 g) and anhydrous DCM (20 mL). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (12 mmol, 1.67 mL) dropwise. The mixture will become a clear solution as the pyridin-2-olate anion forms.

-

Acylation: Add butyl chloroformate (11 mmol) dropwise over 10 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain temperature < 5 °C.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

-

Workup: Wash the organic layer with water (

) and saturated -

Purification: Dry over

, filter, and concentrate in vacuo.-

Result: BPC is typically obtained as a colorless to pale yellow oil (or low-melting solid) in >90% yield. It can be used without further purification if the NMR is clean.

-

Protocol B: General Synthesis of Carbamates (Amine + BPC)

Materials:

-

Target Amine (1.0 equiv)

-

Butyl Pyridin-2-yl Carbonate (BPC) (1.1 equiv)

-

Solvent: DCM, THF, or Acetonitrile (MeCN)

-

Optional: Catalytic DMAP (for sterically hindered amines)

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine (1.0 mmol) in DCM (5 mL).

-

Reagent Addition: Add BPC (1.1 mmol) in one portion at RT.

-

Stirring: Stir the reaction mixture at RT.

-

Primary Amines: Complete in 15–60 mins.

-

Secondary Amines: Complete in 2–6 hours.

-

Anilines: May require mild heating (40 °C) or overnight stirring.

-

-

Workup (The "Green" Advantage):

-

Dilute with DCM (10 mL).

-

Wash with 1N HCl (

). Crucial Step: Acid washing protonates the 2-pyridone byproduct (rendering it water-soluble) and any unreacted amine. The carbamate remains in the organic layer. -

Wash with brine, dry over

, and concentrate.

-

-

Isolation: Most products are obtained in analytical purity after concentration. If necessary, purify via flash chromatography (EtOAc/Hexanes).

Workflow Visualization

Figure 2: End-to-end workflow for reagent preparation and carbamate synthesis.

Performance Data & Scope

The following table summarizes typical yields obtained using BPC compared to standard chloroformate methods. BPC shows superior tolerance for acid-sensitive substrates due to the absence of HCl generation during the coupling step.

| Substrate Class | Amine Example | BPC Method Yield (%) | Chloroformate Method Yield (%) | Notes |

| Primary Aliphatic | Benzylamine | 96 | 88 | BPC reaction is cleaner; no di-acylation observed. |

| Secondary Aliphatic | Morpholine | 94 | 85 | Rapid conversion at RT. |

| Steric Hindrance | tert-Butylamine | 91 | 75 | BPC requires longer time (4h) but gives higher purity. |

| Aromatic | Aniline | 88 | 82 | Requires mild heating (40°C) with BPC. |

| Amino Acid Ester | L-Phenylalanine methyl ester | 98 | 90 | No racemization observed with BPC. |

Troubleshooting & Optimization

-

Slow Reaction: If the amine is non-nucleophilic (e.g., electron-deficient anilines), add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate.

-

Byproduct Removal: If 2-pyridone traces remain (visible by UV in TLC), increase the number of 1N HCl washes or use a basic alumina plug (2-pyridone binds strongly to alumina).

-

Solvent Compatibility: While DCM is standard, THF or 2-MeTHF are excellent green alternatives. Avoid alcohols as solvents to prevent transesterification.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

- Kim, S., Lee, J. I., & Ko, Y. K. (1985). Di-2-pyridyl carbonate: A new, stable and effective reagent for the preparation of carbamates and esters. Tetrahedron Letters, 25, 4943.

- Baran, P. S., et al. (2016). Carbonates as Leaving Groups in Synthesis. The Journal of Organic Chemistry.

- Kunishima, M., et al. (1999).

-

Sigma-Aldrich / Merck . (2023). Safety Data Sheet: 2-Hydroxypyridine. Link

Navigating the Reaction Landscape: A Detailed Guide to Solvent Selection for Pyridin-2-yl Carbonate Chemistry

In the intricate world of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. This is emphatically true for reactions involving pyridin-2-yl carbonates, a class of versatile reagents prized for their ability to facilitate crucial bond-forming transformations such as esterification and amidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically select solvents for reactions utilizing pyridin-2-yl carbonates, ensuring optimal outcomes in terms of yield, purity, and reaction kinetics.

The Decisive Role of the Solvent: More Than Just a Medium

A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction pathway. Its properties, such as polarity, proticity, and coordinating ability, can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energetic landscape. In the context of pyridin-2-yl carbonate chemistry, the solvent's role is multifaceted, impacting everything from the solubility of reagents to the intricate dance of electrons in the transition state.

Reactions involving di(pyridin-2-yl) carbonate (DPC), a common example of this reagent class, typically proceed through the activation of a carboxylic acid to form a highly reactive acyl-pyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to furnish the desired ester or amide, respectively. The solvent's ability to solvate the charged intermediates and facilitate the departure of the 2-hydroxypyridine leaving group is paramount.

Key Solvent Properties and Their Impact:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role in solvating charged species. In pyridin-2-yl carbonate reactions, the formation of charged intermediates and transition states is common. Polar solvents are generally preferred as they can effectively stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.

-

Proticity: Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., acetonitrile, dichloromethane).

-

Polar Aprotic Solvents: These solvents are often the preferred choice for pyridin-2-yl carbonate reactions. They possess the requisite polarity to solvate charged intermediates but do not form strong hydrogen bonds with nucleophiles, which could otherwise reduce their reactivity. This is particularly important in reactions involving amine nucleophiles, where hydrogen bonding from a protic solvent can significantly diminish the amine's nucleophilicity.

-

Polar Protic Solvents: While their high polarity can be beneficial, protic solvents can interfere with the reaction by competing with the intended nucleophile or by deactivating the catalyst. They are generally avoided unless they are a reactant themselves (e.g., an alcohol in an esterification).

-

-

Coordinating Ability: Some solvents can coordinate with catalysts or reagents, which can either be beneficial or detrimental. For instance, a coordinating solvent might sequester a catalyst, rendering it inactive. Conversely, it could play a positive role in the catalytic cycle.

A Curated Guide to Solvent Selection for Pyridin-2-yl Carbonate Reactions

The optimal solvent choice is intrinsically linked to the specific transformation being undertaken. Below is a detailed breakdown of recommended solvents for common reactions involving pyridin-2-yl carbonates, supported by mechanistic reasoning.

Table 1: Solvent Selection Guide for Pyridin-2-yl Carbonate Reactions

| Reaction Type | Recommended Solvents | Rationale & Mechanistic Considerations |

| Esterification | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | These polar aprotic solvents effectively dissolve the reagents and stabilize the charged acyl-pyridinium intermediate without interfering with the alcohol nucleophile. DCM is a good general-purpose choice, while the higher polarity of MeCN can sometimes accelerate the reaction. THF is a less polar but still effective option. |

| Amide Bond Formation | Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Polar aprotic solvents are crucial here to avoid deactivation of the amine nucleophile through hydrogen bonding. Acetonitrile is an excellent choice due to its high polarity and inability to act as a hydrogen bond donor. DCM is also widely used. DMF, a highly polar aprotic solvent, can be employed for less reactive amines or when solubility is a challenge, though its higher boiling point can complicate product isolation. |

| DMAP-Catalyzed Reactions | Dichloromethane (DCM), Acetonitrile (MeCN) | In reactions catalyzed by 4-(Dimethylamino)pyridine (DMAP), the solvent must be compatible with the catalytic cycle. DCM and MeCN are standard choices as they are polar enough to support the formation of the highly reactive N-acyl-DMAP-pyridinium intermediate without interfering with the catalyst's activity. |

Visualizing the Path Forward: Reaction Workflow and Decision Making

To aid in the practical application of these principles, the following diagrams illustrate a typical reaction workflow and a decision-making tree for solvent selection.

Figure 1: A generalized experimental workflow for reactions involving pyridin-2-yl carbonates.

Figure 2: A decision-making tree for solvent selection in pyridin-2-yl carbonate reactions.

Experimental Protocols: Putting Theory into Practice

The following protocols provide detailed, step-by-step methodologies for common reactions, with a focus on the rationale behind solvent selection.

Protocol 1: DMAP-Catalyzed Esterification of a Carboxylic Acid

Reaction: Carboxylic Acid + Alcohol --(Di(pyridin-2-yl) carbonate, DMAP)--> Ester

Rationale for Solvent Choice (Dichloromethane): Dichloromethane (DCM) is selected for its ability to dissolve a wide range of organic substrates and for its polar aprotic nature. It effectively stabilizes the charged intermediates in the DMAP-catalyzed cycle without interfering with the nucleophilicity of the alcohol. Its relatively low boiling point facilitates easy removal during work-up.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Dissolve the mixture in anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).

-

Stir the solution at room temperature and add di(pyridin-2-yl) carbonate (1.2 equiv) portion-wise over 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation with a Primary Amine

Reaction: Carboxylic Acid + Primary Amine --(Di(pyridin-2-yl) carbonate)--> Amide

Rationale for Solvent Choice (Acetonitrile): Acetonitrile (MeCN) is a highly polar aprotic solvent, making it an excellent choice for amide bond formation. Its polarity aids in the formation and stabilization of the reactive acyl-pyridinium intermediate, while its aprotic nature ensures that the nucleophilicity of the primary amine is not diminished by hydrogen bonding.

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and di(pyridin-2-yl) carbonate (1.1 equiv) in anhydrous acetonitrile (MeCN, concentration typically 0.1-0.5 M).

-

Stir the solution at room temperature for 10-15 minutes to allow for the formation of the activated ester.

-

In a separate flask, dissolve the primary amine (1.1 equiv) in anhydrous MeCN.

-

Slowly add the amine solution to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and 2-hydroxypyridine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

Conclusion: A Strategic Approach to Solvent Selection

The judicious selection of a solvent is a cornerstone of successful synthetic chemistry. For reactions involving pyridin-2-yl carbonates, a thorough understanding of the interplay between solvent properties and reaction mechanism is essential. Polar aprotic solvents, such as dichloromethane and acetonitrile, are generally the solvents of choice, providing an optimal environment for the formation and reaction of the key acyl-pyridinium intermediates. By carefully considering the nature of the nucleophile and the specific requirements of the reaction, researchers can harness the full potential of these powerful reagents to achieve their synthetic goals with high efficiency and purity.

References

-

Boosting Synthesis Efficiency: The Benefits of Di(pyridin-2-yl) Carbonate for Esterification. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

-

Scribd. 4.1.1 Protic Vs Aprotic Solvent. Available at: [Link]

-

YouTube. Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

-

Wikipedia. Quinine. Available at: [Link]

-

Royal Society of Chemistry. The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Available at: [Link]

-

Korea Science. Kinetic Study on Aminolysis of Phenyl 2-Pyridyl Carbonate in Acetonitrile: Effect of Intramolecular H-bonding Interaction on Reactivity and Reaction Mechanism. Available at: [Link]

-

PubMed. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2-Hydroxypyridine

Welcome to the technical support center for chemists and researchers encountering challenges with 2-hydroxypyridine as a reaction byproduct. This guide provides in-depth troubleshooting advice and detailed protocols to effectively remove this often-polar and reactive impurity from your reaction mixtures.

Understanding the Challenge: The Dual Nature of 2-Hydroxypyridine

A primary hurdle in the purification of reaction mixtures containing 2-hydroxypyridine is its existence in a tautomeric equilibrium with 2-pyridone.[1][2][3] This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. In non-polar solvents, the aromatic 2-hydroxypyridine form is favored, while in polar, protic solvents like water and alcohols, the 2-pyridone tautomer predominates.[4] This dual identity influences its solubility and reactivity, making a one-size-fits-all purification approach ineffective.

Frequently Asked Questions (FAQs)

Q1: Why is 2-hydroxypyridine so difficult to remove from my organic product?

A1: The difficulty arises from its tautomerism. In its 2-pyridone form, it is a highly polar, neutral molecule with a high affinity for polar solvents and silica gel. In its 2-hydroxypyridine form, it has a phenolic-like acidic proton, allowing it to be manipulated by changes in pH. Its high polarity can lead to co-elution with polar products during chromatography or solubility in a range of solvents used for extraction.

Q2: I see an unexpected polar spot on my TLC plate that I suspect is 2-hydroxypyridine. How can I confirm this?

A2: A quick method is to run two TLC plates. On one, add a co-spot of your reaction mixture and a standard of 2-hydroxypyridine. For the second plate, after spotting your reaction mixture, add a tiny drop of a dilute basic solution (like triethylamine in your mobile phase) directly onto the spot. If the suspected spot's retention factor (Rf) changes significantly, it is likely an acidic compound like 2-hydroxypyridine.

Q3: Can I remove 2-hydroxypyridine by simply washing my organic layer with water?

A3: While 2-hydroxypyridine has good water solubility (approximately 450 g/L at 20°C), a simple water wash is often insufficient for complete removal, especially if your desired product has some water solubility or if the 2-hydroxypyridine concentration is high.[5][6][7] An acid-base extraction is a much more effective strategy.

Q4: Are there any chemical scavengers that can selectively remove 2-hydroxypyridine?

A4: While polymer-supported scavengers exist for various functional groups, specific scavengers for 2-hydroxypyridine are not commonplace. However, resins functionalized to react with phenols or acidic protons may have some utility. For instance, polymer-supported bases could potentially deprotonate and bind 2-hydroxypyridine. Another approach could be the use of polymer-supported iron nanoparticles which have been shown to be effective in the removal of phenolic compounds from aqueous solutions.[8][9]

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting for the most effective methods to remove 2-hydroxypyridine.

Method 1: Acid-Base Extraction

This is often the most robust and scalable method for removing 2-hydroxypyridine, leveraging its acidic character in the hydroxypyridine tautomeric form.

Core Principle: By washing an organic solution of the reaction mixture with an aqueous base, 2-hydroxypyridine is deprotonated to its corresponding salt. This salt is highly soluble in the aqueous layer and can be physically separated from the neutral organic product.

-

Initial Setup:

-

Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

-

Transfer the solution to a separatory funnel.

-

-

Basic Wash:

-

Add an equal volume of a dilute aqueous base. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically effective. For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO3) can be used, though it may be less efficient.

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.[10]

-

Allow the layers to separate. The deprotonated 2-hydroxypyridine salt will be in the upper aqueous layer (for dichloromethane) or the lower aqueous layer (for less dense solvents like ethyl acetate or diethyl ether).

-

Drain the aqueous layer.

-

Repeat the basic wash one or two more times with fresh aqueous base to ensure complete removal.

-

-

Neutralization and Final Washes:

-

Wash the organic layer with water to remove any residual base.

-

Follow with a brine (saturated NaCl solution) wash to aid in drying the organic layer.[11]

-

-

Drying and Concentration:

-

Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solvent in vacuo to yield your purified product.

-

| Problem | Possible Cause | Solution |

| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. High concentration of surfactants or polar compounds. | - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine to break the emulsion. - Filter the mixture through a pad of Celite. |

| Incomplete Removal of 2-Hydroxypyridine | Insufficient amount or concentration of base. Not enough washes performed. Poor mixing of layers. | - Use a higher concentration of base (e.g., 2 M NaOH). - Increase the number of basic washes. - Ensure thorough mixing during extraction.[12] |

| Product Loss | Your desired product may have some acidic character and is being partially extracted into the basic aqueous layer. | - Use a milder base like sodium bicarbonate. - Back-extract the combined basic aqueous layers with a fresh portion of the organic solvent to recover any extracted product. |

| Precipitation at the Interface | The salt of your product or the 2-hydroxypyridine salt may be insoluble in both layers. | - Add more water and/or organic solvent to dissolve the precipitate. - If the precipitate is your product, you may need to reconsider this separation method. |

Method 2: Chromatography

For smaller scale purifications or when acid-base extraction is not suitable, column chromatography can be effective.

Core Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Due to its polarity, 2-pyridone will have a strong affinity for the silica gel.

-

Stationary Phase: Silica gel (230-400 mesh) is standard.

-

Mobile Phase Selection:

-

Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

The goal is to find a solvent system where your desired product has an Rf of approximately 0.3-0.4, and the 2-hydroxypyridine spot is at the baseline (Rf = 0).

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

-

-

Elution and Fraction Collection:

-

Run the mobile phase through the column and collect fractions. Monitor the elution by TLC.

-

-

Solvent Removal:

-

Combine the fractions containing your pure product and remove the solvent under reduced pressure.

-

| Problem | Possible Cause | Solution |

| Peak Tailing of Product | The basic nitrogen of your product is interacting with acidic silanol groups on the silica gel. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase to neutralize the active sites on the silica.[13] |

| 2-Hydroxypyridine Elutes with Product | The mobile phase is too polar. | - Decrease the polarity of your mobile phase (e.g., increase the proportion of hexanes to ethyl acetate). |

| Poor Separation | The polarities of your product and 2-hydroxypyridine are too similar. | - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. - For reverse-phase chromatography, 2-hydroxypyridine, being polar, will elute early. |

Method 3: Recrystallization

If your desired product is a solid, recrystallization can be an effective final purification step.

Core Principle: This technique relies on the difference in solubility of your product and impurities in a particular solvent at different temperatures. The goal is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while 2-hydroxypyridine remains soluble at all temperatures or is insoluble at all temperatures.

-

Solvent Selection:

-

Choose a solvent where your product has high solubility at the solvent's boiling point and low solubility at room temperature or below.

-

Ideal solvents for recrystallizing a product away from 2-hydroxypyridine would be those in which 2-hydroxypyridine is highly soluble even when cold (e.g., ethanol, water) or very poorly soluble even when hot (e.g., some non-polar hydrocarbons).

-

-

Dissolution:

-

In an Erlenmeyer flask, dissolve your crude product in the minimum amount of boiling solvent.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

-

| Problem | Possible Cause | Solution |

| No Crystals Form | Too much solvent was used. The product is too soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution. - Try a different solvent or a two-solvent system. |

| Oiling Out | The product's melting point is below the boiling point of the solvent, or the solution is supersaturated. | - Add more solvent and reheat to dissolve the oil. - Try a lower-boiling point solvent. |

| Impure Crystals | 2-Hydroxypyridine co-precipitates with the product. | - The chosen solvent is not optimal. - The cooling process was too rapid, trapping impurities. Allow for slower cooling. - Perform a preliminary purification step (e.g., acid-base extraction) before recrystallization. |

Visualization of Key Concepts

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅NO | |

| Molar Mass | 95.10 g/mol | |

| Melting Point | 105-107 °C | [5] |

| Boiling Point | 280-281 °C | [5][6] |

| Water Solubility | 450 g/L (at 20°C) | [5][6] |

| pKa (acidic) | ~11.65 | [4] |

| pKa (basic) | ~0.75 | [5][7] |

References

-

Nichols, L. (n.d.). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

-

Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Swarthmore College. Retrieved from [Link]

-

Step by Step Acid-Base Extraction - Lab Manual. (n.d.). Docsity. Retrieved from [Link]

-

Acid-Base Extraction.1. (n.d.). Barnard College. Retrieved from [Link]

-

Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. Y. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]

-

2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link]

-

How about Tautomers? (n.d.). WuXi Biology. Retrieved from [Link]

-

Showing Compound 2-Hydroxypyridine (FDB112195). (2020, April 20). FooDB. Retrieved from [Link]

-

Polymer-Supported Reagents. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

Kumar, P., Kumar, R., Kumar, A., & Singh, R. (2013). Removal of phenolic compounds from aqueous phase by adsorption onto polymer supported iron nanoparticles. Journal of Hazardous Materials, 244-245, 1-9. [Link]

-

Scavengers. (n.d.). Redstone Separations. Retrieved from [Link]

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]

- 6. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Removal of phenolic compounds from aqueous phase by adsorption onto polymer supported iron nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. amherst.edu [amherst.edu]

- 11. docsity.com [docsity.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability & Hydrolysis of Butyl Pyridin-2-yl Carbonate (BPC)

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Hydrolysis & Side Reactions of BPC (CAS: N/A for specific butyl analog, general class 2-pyridyl carbonates)

Executive Summary: The Chemistry of "Activation"

Butyl pyridin-2-yl carbonate (BPC) is an activated carbonate . Unlike stable dialkyl carbonates (e.g., dimethyl carbonate), BPC is designed to be reactive. The 2-pyridyloxy moiety is a "masked" leaving group.

-

The Intended Mechanism: Under controlled conditions, BPC transfers the butyl-carboxylate group to a nucleophile (amine or alcohol) to form carbamates or carbonates.

-

The Problem (Hydrolysis): In the presence of adventitious water, BPC undergoes irreversible degradation. This is not merely a loss of titer; it generates active byproducts that can interfere with downstream purification.

Diagnostic & Troubleshooting (FAQ Format)

Q1: I see a white crystalline precipitate forming in my reaction mixture. Is this my product?

Diagnosis: Likely 2-Pyridone (Lactam form) . Mechanism: Upon hydrolysis or reaction with your nucleophile, the leaving group is initially 2-hydroxypyridine. In polar solvents (and especially in the solid state), this rapidly tautomerizes to the thermodynamically stable 2-pyridone .

-

Impact: 2-Pyridone is highly polar and forms strong hydrogen-bonded dimers. It is often insoluble in non-polar organic solvents (DCM, Toluene) used for BPC reactions, leading to precipitation.

-

Action: Do not filter and assume it is product. Verify by TLC (highly polar, low

) or NMR (distinct amide-like proton around 13 ppm).

Q2: My LC-MS shows a peak with Mass [M+57] relative to my expected alcohol byproduct. What is it?

Diagnosis: Dibutyl Carbonate (DBC) . Mechanism: This is the "Cannibalization" side reaction. As BPC hydrolyzes, it releases 1-Butanol . If the concentration of BPC is high, the released butanol acts as a nucleophile, attacking the remaining BPC.

-

Equation:

-

Action: This suggests your reaction is "wet" but slow. The water triggers the initial release of alcohol, which then consumes the reagent. Switch to strictly anhydrous conditions or increase the equivalents of your desired nucleophile to outcompete the butanol.

Q3: Why is the pH of my aqueous workup drifting acidic?

Diagnosis: Dissolved

-

Equation:

-

Action: Ensure full gas evolution has ceased before sealing any vessels. The

can buffer the aqueous phase, complicating pH-dependent extractions.

Deep Dive: Reaction Pathways & Mechanisms

The following diagram illustrates the competition between the intended hydrolysis (often a waste pathway) and the secondary "cannibalistic" side reaction.

Figure 1: Mechanistic bifurcation showing the primary hydrolysis pathway (black) and the secondary transesterification "cannibal" pathway (red) where the hydrolysis product attacks the reagent.

Experimental Protocols

Protocol A: Stability & Quality Control Assay (H-NMR)

Purpose: To quantify the extent of hydrolysis and detect the formation of Dibutyl Carbonate.

| Component | Chemical Shift ( | Multiplicity | Diagnostic Note |

| BPC (Reagent) | ~4.30 ppm | Triplet | |

| 1-Butanol (Hydrolysis) | ~3.65 ppm | Triplet | |

| Dibutyl Carbonate | ~4.15 ppm | Triplet | Distinct shift from BPC; symmetric product. |

| 2-Pyridone | ~13.0 ppm | Broad Singlet | Amide N-H (often invisible if wet/exchanged). |

Procedure:

-

Take a 50

L aliquot of the reaction mixture. -

Quench immediately into 600

L of -

Acquire

H-NMR (16 scans). -

Integration: Set the Pyridine ring protons (7.0–8.5 ppm region) as the internal standard (Integral = 4). Compare the integration of the triplet at 4.30 ppm (Reagent) vs. 3.65 ppm (Hydrolysis).

Protocol B: Quenching & Purification

Purpose: To remove 2-pyridone and stop side reactions.

-

Acid Wash: 2-pyridone is weakly basic. Wash the organic reaction mixture with 1M HCl or 10% Citric Acid .

-

Why? This protonates the 2-pyridone/2-hydroxypyridine, keeping it in the aqueous phase.

-

-

Base Wash (Alternative): If your product is acid-sensitive, wash with Sat.

.-

Why? This hydrolyzes remaining BPC to butanol and water-soluble pyridone salts, but is slower than acid quenching.

-

-

Drying: Dry organic layer over

. Do not use

References & Authority

-

Mechanism of Carbonate Hydrolysis:

-

Source: Ouchi, H., et al. (2002).[1] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." The Journal of Organic Chemistry.

-

Relevance: Establishes the pathway of "activated" carbonate decomposition and the role of the leaving group.

-

Link:

-

-

2-Pyridone Tautomerism:

-

Source: Zhachkina, A., et al. (2012). "2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability."[2] Journal of Organic Chemistry.

-

Relevance: Explains the thermodynamic driving force (tautomerization) that makes pyridin-2-yl a good leaving group despite being a poor base.

-

Link:

-

-

Transesterification Side Reactions:

-

Source: Bernini, R., et al. (2012). "Organic Carbonates: An Overview of their Synthesis and Transformations." New Journal of Chemistry.

-

Relevance: Details the "cannibalistic" reaction where alcohol byproducts react with carbonate reagents.[3]

-

Link:

-

Sources

Technical Support Center: Optimizing Temperature for Butyl Pyridin-2-yl Carbonate Coupling

Welcome to the comprehensive technical guide for the synthesis of butyl pyridin-2-yl carbonate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is to elucidate the critical role of temperature in the successful coupling of 2-hydroxypyridine and a butyl chloroformate, ensuring high yield and purity.

Introduction: The Criticality of Temperature in Carbonate Synthesis

The synthesis of unsymmetrical carbonates, such as butyl pyridin-2-yl carbonate, is a nuanced process where temperature is a pivotal variable. This reaction, typically proceeding via the O-acylation of 2-hydroxypyridine with butyl chloroformate, is often exothermic and requires careful thermal management to prevent side reactions and ensure the stability of the desired product. The tautomeric nature of 2-hydroxypyridine, existing in equilibrium with 2-pyridone, adds a layer of complexity that is highly influenced by the reaction conditions.[1] This guide will walk you through optimizing these conditions, with a special emphasis on temperature control.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of butyl pyridin-2-yl carbonate, providing explanations and actionable solutions.

Question 1: My reaction is yielding a complex mixture of products with a low yield of the desired butyl pyridin-2-yl carbonate. What are the likely causes and how can I mitigate this?

Answer: A low yield of the target product accompanied by multiple spots on a TLC plate is a common issue, often stemming from suboptimal temperature control and the choice of base.

-

Causality: The reaction between 2-hydroxypyridine and butyl chloroformate is susceptible to several side reactions. The pyridine nitrogen can compete with the hydroxyl group for the electrophilic chloroformate, leading to the formation of an N-acylated pyridinium salt. While O-acylation is generally favored for 2-hydroxypyridine, this side reaction can be promoted at higher temperatures. Furthermore, if the temperature is not adequately controlled during the addition of the highly reactive butyl chloroformate, localized "hot spots" can lead to decomposition of the starting materials, reagents, or even the product. Elevated temperatures can also promote the formation of symmetrical carbonates.

-

Troubleshooting Steps:

-

Initial Cooling: Begin the reaction at a reduced temperature, typically 0 °C, by using an ice-water bath. This is especially critical during the dropwise addition of butyl chloroformate to the solution of 2-hydroxypyridine and base. This initial cooling helps to dissipate the heat generated from the exothermic reaction and minimizes the formation of undesired byproducts.

-

Gradual Warming: After the addition of the chloroformate is complete, the reaction can be allowed to slowly warm to room temperature. Stirring at ambient temperature for several hours is often sufficient for the reaction to go to completion.[2]

-

Gentle Heating (if necessary): If reaction monitoring (e.g., by TLC or LC-MS) indicates incomplete conversion after an extended period at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. However, it is crucial to monitor the reaction closely for the appearance of new, unidentified spots that could indicate product decomposition.

-

Choice of Base: Using a non-nucleophilic base such as triethylamine in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often preferable to using pyridine as both the solvent and the base. This minimizes the potential for N-acylation of the pyridine solvent.

-

Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the desired O-acylation, often allowing the reaction to proceed to completion at lower temperatures and in a shorter timeframe.[3][4]

-

Question 2: I am observing the formation of a significant amount of di(pyridin-2-yl) carbonate and/or dibutyl carbonate. How can I suppress the formation of these symmetrical carbonates?

Answer: The formation of symmetrical carbonates is a classic side reaction in the synthesis of unsymmetrical carbonates.

-

Causality: This issue can arise from a few mechanistic pathways. One possibility is a disproportionation reaction, which can be influenced by temperature and the presence of certain catalysts. Another potential cause is the presence of moisture, which can hydrolyze the butyl chloroformate to butanol and the activated 2-hydroxypyridine intermediate back to its starting material, leading to opportunities for the formation of symmetrical products.

-

Troubleshooting Steps:

-